N-Butyl-5-nitro-pyrimidine-4,6-diamine

Description

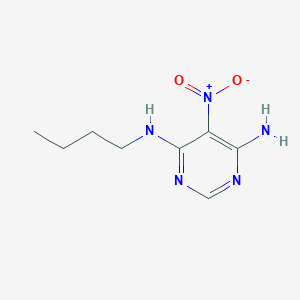

N-Butyl-5-nitro-pyrimidine-4,6-diamine is a pyrimidine derivative characterized by a nitro group (-NO₂) at the 5-position and amino groups (-NH₂) at the 4- and 6-positions of the heterocyclic ring, with an n-butyl substituent attached to the nitrogen at position 1. Pyrimidine derivatives are widely studied for their roles in nucleoside analogs, kinase inhibitors, and antimicrobial agents. The nitro group enhances electrophilicity, influencing reactivity in substitution reactions, while the butyl chain may improve lipophilicity, affecting membrane permeability and bioavailability .

Properties

IUPAC Name |

4-N-butyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c1-2-3-4-10-8-6(13(14)15)7(9)11-5-12-8/h5H,2-4H2,1H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQPNESUJNVVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=NC(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-nitro-pyrimidine-4,6-diamine typically involves nucleophilic substitution reactions. One common method includes the reaction of a pyrimidine derivative with a butylamine under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium bicarbonate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-nitro-pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using hydrogenation reactions.

Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a pyrimidine derivative with diverse applications in chemistry, biology, medicine, and industry. Research indicates it has antimicrobial activity against a range of pathogens, including activity against Gram-positive bacteria.

Chemical Reactions

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine can undergo several chemical reactions:

- Oxidation The nitro group can be further oxidized under specific conditions using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride; the reduction of the nitro group yields N4-butyl-N4-methyl-5-aminopyrimidine-4,6-diamine.

- Substitution The butyl and methyl groups can be substituted with other alkyl or functional groups using halogenating agents and strong bases.

Scientific Research Applications

N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine is a versatile compound with applications in chemistry, biology, and medicine.

- Chemistry It serves as a building block for synthesizing more complex molecules. A new synthetic route has been discovered to produce symmetric disubstituted alkyl/arylaminopyrimidines under mild conditions, which can be used to generate new purine libraries . This involves aromatic substitution of a chlorine atom with an alkoxy group to yield 4-alkoxy-6-chloro-5-nitropyrimidine .

- Biology It is investigated for its potential biological activity, including antimicrobial and anticancer properties. Pyrimidines, in general, exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antileishmanial, anti-inflammatory, analgesic, antihypertensive, antipyretic, antiviral, antidiabetic, antiallergic, anticonvulsant, antioxidant, antihistaminic, herbicidal, and anticancer activities .

- Medicine It is explored as a potential therapeutic agent due to its biological activity. Pyrimidine scaffolds are common in drug molecules because of their synthetic accessibility and structural diversity, which makes them useful for a range of therapeutic applications, such as antimicrobial, antimalarial, antiviral, and anticancer treatments .

- Industry It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-5-nitro-pyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, it may act as an allosteric modulator of GABA B receptors, enhancing the affinity and maximal effects of GABA in biochemical and electrophysiological assays . The compound’s effects are mediated through its binding to the receptor, leading to conformational changes that enhance receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and impurities associated with N-butyl-5-nitro-pyrimidine-4,6-diamine include:

5-Nitrosopyrimidine-2,4,6-triamine (Impurity A) Structure: Features a nitroso (-NO) group at position 5 and amino groups at positions 2, 4, and 5. Key Differences: The nitroso group (vs. The absence of a butyl chain reduces lipophilicity compared to the parent compound .

2,7-Diamino-6-phenylpteridin-4-ol (Impurity B) Structure: A pteridine ring with hydroxyl (-OH) and amino groups, plus a phenyl substituent. Key Differences: The pteridine scaffold (vs. pyrimidine) introduces additional nitrogen atoms, altering electronic properties.

Sodium Hydroxytriamterene Sulphate Structure: A sulfated triamterene derivative with a hydroxyl group and sodium counterion. Key Differences: The sulfate group increases water solubility, while the triamterene-like diaminopteridine core shares similarities with pyrimidine but lacks the nitro and butyl groups, reducing electrophilicity .

Physicochemical and Pharmacological Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Bioactivity/Application |

|---|---|---|---|---|---|

| This compound | C₈H₁₂N₆O₂ | 224.23 | Nitro, amino, butyl | Low (lipophilic) | Intermediate in kinase inhibitors |

| 5-Nitrosopyrimidine-2,4,6-triamine | C₄H₆N₆O | 154.13 | Nitroso, amino | Moderate | Mutagenic impurity in APIs |

| 2,7-Diamino-6-phenylpteridin-4-ol | C₁₂H₁₁N₇O | 277.27 | Hydroxyl, amino, phenyl | Low | Byproduct in diuretic synthesis |

| Sodium Hydroxytriamterene Sulphate | C₁₂H₁₁N₇O₅S·Na | 408.32 | Sulfate, hydroxyl, diaminopteridine | High | Diuretic (triamterene derivative) |

Research Findings and Regulatory Considerations

- Impurity Profiling: Impurities A and B are critical in pharmaceutical quality control. Nitroso compounds (e.g., Impurity A) are regulated at trace levels (e.g., ≤1 ppm) due to genotoxicity concerns, as per ICH M7 guidelines .

- Synthesis Byproducts: The butyl group in this compound reduces crystallization efficiency compared to non-alkylated analogs, necessitating purification via chromatography .

- Biological Relevance : While Sodium Hydroxytriamterene Sulphate is clinically used as a potassium-sparing diuretic, the parent compound’s nitro group may confer unexplored antibacterial properties, akin to nitrofurantoin derivatives .

Biological Activity

N-Butyl-5-nitro-pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a pyrimidine core substituted with a butyl group and a nitro group at specific positions. The synthesis of such compounds often involves nucleophilic substitutions facilitated by the electron-withdrawing nitro group, which enhances reactivity. Recent studies have explored various synthetic routes to achieve high yields of pyrimidine derivatives, emphasizing environmentally friendly methods and mild reaction conditions .

Antibacterial Properties

One of the most notable biological activities of this compound is its antibacterial effect. Research indicates that similar compounds within the nitropyrimidine class exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities have shown minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumoniae .

Antitumor Activity

The compound also demonstrates potential antitumor activity. Studies have highlighted the role of pyrimidine derivatives in inhibiting cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways involved in tumor growth . Specific analogs have been tested for their efficacy against different cancer cell lines, showcasing promising results.

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, some studies suggest that pyrimidines can act as inhibitors of bacterial topoisomerases, essential enzymes for DNA replication . Additionally, the compound may influence pathways related to inflammation and oxidative stress, although further research is needed to elucidate these mechanisms fully.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various nitropyrimidines, including this compound. The results indicated a strong inhibitory effect on E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

- Antitumor Activity : In vitro tests on cancer cell lines demonstrated that certain pyrimidine derivatives could significantly reduce cell viability through apoptosis induction. The specific effects of this compound were noted in breast and lung cancer models .

Data Table: Biological Activities of this compound

Q & A

Q. What are the common synthetic routes for preparing N-butyl-5-nitro-pyrimidine-4,6-diamine, and how do reaction conditions influence product purity and yield?

- Methodological Answer : The synthesis of 5-nitropyrimidine-4,6-diamine derivatives typically involves nucleophilic substitution reactions. For example, reacting 4,6-dichloro-5-nitropyrimidine with alkylamines (e.g., butylamine) under reflux in polar aprotic solvents (e.g., DMF, THF) yields N-substituted products. Key factors affecting yield and purity include:

- Stoichiometry : Excess amine (2–3 equivalents) ensures complete substitution .

- Temperature : Reactions at 80–100°C minimize side products like mono-substituted intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the di-substituted product.

Example yields from analogous syntheses:

| Substituent | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|

| N4,N6-Diethyl | 89 | 84–86 | |

| N4,N6-Diisobutyl | 83 | 77–79 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- 1H/13C NMR : The nitro group at C5 deshields adjacent protons, causing distinct splitting patterns. For butyl substituents, expect:

- δ 0.8–1.5 ppm (butyl CH3 and CH2) in 1H NMR.

- δ 25–35 ppm (aliphatic carbons) and δ 150–160 ppm (pyrimidine C4/C6) in 13C NMR .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. Fragmentation patterns (e.g., loss of NO2 or butyl groups) validate substitution .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% for research-grade material) .

Advanced Research Questions

Q. How do structural modifications at the N4 and N6 positions of 5-nitropyrimidine-4,6-diamine derivatives impact their biological activity, and what computational methods support these findings?

- Methodological Answer :

- Structure–Activity Relationships (SAR) :

- Bulky substituents (e.g., benzyl, aryl) enhance receptor binding in GABA-B allosteric modulators (e.g., GS39783) by increasing hydrophobic interactions .

- Electron-withdrawing groups (e.g., CF3, Cl) improve stability but may reduce solubility .

- Computational Modeling :

- Density Functional Theory (DFT) : Optimizes geometry and evaluates charge distribution (e.g., nitro group’s electron-withdrawing effect) .

- Molecular Docking : Predicts binding affinities to targets (e.g., TLR7 or GABA-B receptors) by simulating ligand-receptor interactions .

Q. When encountering discrepancies in biological assay results for this compound analogs, what experimental and analytical approaches resolve such contradictions?

- Methodological Answer :

- Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities (>98% purity required for reliable assays) .

- Assay Reproducibility : Test under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., GS39783 for GABA-B assays) .

- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., de-nitrated or oxidized species) that may interfere with activity .

Q. What are the critical factors affecting the stability of this compound under varying storage conditions, and how can degradation products be identified?

- Methodological Answer :

- Stability Factors :

- Light : Nitro groups are photosensitive; store in amber vials at -20°C .

- Moisture : Hygroscopic amines require desiccants (e.g., silica gel) .

- Degradation Analysis :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via TLC or HPLC .

- LC-HRMS : Identifies degradation pathways (e.g., hydrolysis of the nitro group to amine) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the solubility of this compound in different solvents?

- Methodological Answer :

- Solubility Profiling : Systematically test in solvents (e.g., DMSO, ethanol, water) using gravimetric or UV-Vis methods. For example:

| Solvent | Solubility (mg/mL) | Method | Reference |

|---|---|---|---|

| DMSO | >50 | UV-Vis (280 nm) | |

| Water | <0.1 | Gravimetric |

- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm nano-aggregation in aqueous solutions, which may falsely indicate low solubility .

Theoretical and Mechanistic Insights

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of N-substituted 5-nitropyrimidine-4,6-diamines?

- Methodological Answer :

- Aminolysis Kinetics : The C4 position is more electrophilic due to the electron-withdrawing nitro group at C5, favoring initial substitution at C4. Steric hindrance from the first substituent directs the second amine to C6 .

- Transition State Analysis : DFT calculations show lower activation energy for C4 substitution compared to C6, aligning with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.